4-Chloro-1-nitro-2-(trichloromethoxy)benzene

organofluorine chemistry process chemistry chemical intermediate synthesis

Access high-purity 4-Chloro-1-nitro-2-(trichloromethoxy)benzene (≥95%) to enable selective side-chain chlorination free from ring-halogenation byproducts. - Suppresses ring chlorination to <5 mol% during side-chain transformations, delivering clean reaction profiles. - Serves as direct precursor to 4-chloro-1-nitro-2-(trifluoromethoxy)benzene via robust catalytic Cl/F exchange, bypassing costly trifluoromethylation reagents. - Crystalline solid with guaranteed purity suitable for reaction development and mechanistic studies.

Molecular Formula C7H3Cl4NO3
Molecular Weight 290.9 g/mol
CAS No. 1417568-71-8
Cat. No. B1402265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-nitro-2-(trichloromethoxy)benzene
CAS1417568-71-8
Molecular FormulaC7H3Cl4NO3
Molecular Weight290.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
InChIKeyUUPYXJZJPPVYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Chemical Profile


4-Chloro-1-nitro-2-(trichloromethoxy)benzene (CAS 1417568-71-8) is a halogenated nitroaromatic compound with the molecular formula C₇H₃Cl₄NO₃ and a molecular weight of 290.9 g/mol . It is supplied as a crystalline solid with a minimum purity specification of 95% . The molecule features a unique trichloromethoxy (-O-CCl₃) substituent ortho to the nitro group, a structural motif that strongly influences its electronic properties and synthetic utility compared to simpler methoxy or trifluoromethoxy analogs [1].

Distinct trichloromethoxy handle for -OCF3 installation
Suppressed ring chlorination during precursor synthesis
Supplied as crystalline solid with defined purity specification

Why Generic Substitution Fails


Even among C₇H₃Cl₄NO₃ isomers, the position and nature of substituents dramatically alter reactivity, selectivity, and downstream synthetic utility. The targeted compound bears a trichloromethoxy group that acts as a bulky, electron-withdrawing substituent, enabling ring chlorination to be suppressed to <5 mol% during side-chain chlorination—a level unattainable with common solvents and substrates [1]. In contrast, positional isomers such as 2-chloro-1-nitro-3-(trichloromethoxy)benzene (CAS 1417568-03-6) or 2,3,5,6-tetrachloro-4-nitroanisole (CAS 2438-88-2) exhibit different electronic and steric profiles that can lead to divergent reactivity patterns and lower selectivity in critical transformations [2].

Isomer mismatch
Positional isomers of trichloromethoxy nitrobenzene alter regioselectivity and side-reaction profiles, limiting direct interchangeability.
Analog limitation
Methoxy or trifluoromethoxy analogs lack the -OCCl3→-OCF3 conversion capability, blocking access to the same downstream pharmacophore.
Purity-grade gap
Technical-grade analogs may require additional purification, introducing variability and cost compared to higher-specification material.

Quantitative Differentiation Against Closest Analogs


Ring Chlorination Suppression During Synthesis

The trichloromethoxybenzene core can be produced with less than 5 mol% aromatic ring chlorination when the photochlorination of anisole is conducted in benzotrifluoride (BTF) solvent, whereas alternative solvent systems or solvent-free conditions typically yield 10–20 mol% ring-chlorinated by-products [1]. This high selectivity is attributed to the stabilizing effect of BTF on the radical intermediate and directly benefits the target compound by preserving the integrity of the aryl ring during synthesis [1].

Ring Chlorination Suppression
Class-level inference
Target: <5 mol% ring-Cl
Baseline: ≥10 mol% (common solvents)
Supports higher synthetic selectivity, may reduce purification needs
Photochlorination in BTF solvent; condition-dependent
organofluorine chemistry process chemistry chemical intermediate synthesis

Conversion to Trifluoromethoxy Motif

Trichloromethoxybenzene undergoes complete transformation into trifluoromethoxybenzene at 380 °C and atmospheric pressure over a Zn-modified chromium oxide catalyst, demonstrating a clean, high-yielding route to the valuable -OCF₃ pharmacophore [1]. In contrast, direct introduction of the -OCF₃ group onto functionalized arenes often requires multi-step sequences or expensive reagents, making the trichloromethoxy → trifluoromethoxy interconversion a strategically advantageous entry point [1].

OCCl3 to OCF3 Conversion
Class-level inference
~100% conversion to -OCF3
vs multi-step 60–80% yield
Enables efficient OCF3 pharmacophore access
Requires Zn/Cr oxide catalyst at 380 °C
fluorination pharmaceutical building blocks agrochemical intermediates

Purity Specification Advantage

The commercially available material is supplied with a minimum purity of 95%, whereas many trichloromethoxy-nitrobenzene isomers are commonly offered only as technical-grade products (typically 90% purity or lower) from multiple vendors [1]. This 5% purity difference, while modest, can be critical for downstream reactions where impurities introduce side products or catalyst poisons.

Purity Specification
Supporting evidence
95% (HPLC area)
Reduces in-house purification, supports reproducibility
+5% above typical tech. grade; analytical method not disclosed
chemical procurement quality control research-grade chemicals

High-Value Application Scenarios


Trifluoromethoxy-Containing Drug Candidates

The compound serves as a direct precursor to 4-chloro-1-nitro-2-(trifluoromethoxy)benzene via the catalytic Cl/F exchange demonstrated by Lemonnier et al. [1]. The resulting trifluoromethoxy arene is a privileged scaffold in drug discovery, particularly for CNS and anti-infective programs where metabolic stability and lipophilicity are critical. By starting with the trichloromethoxy analog, medicinal chemistry teams can access a high-purity -OCF₃ building block in a single, high-yielding step, circumventing the need for expensive hypervalent iodine trifluoromethylation reagents [1].

Next-Generation Agrochemical Intermediates

The trichloromethoxy → trifluoromethoxy conversion is a key enabling step for pyrazole carboxamide and sulfonylurea herbicides, where the -OCF₃ group imparts enhanced environmental stability and target-site selectivity [1]. Using 4-chloro-1-nitro-2-(trichloromethoxy)benzene as the entry point allows process chemists to install the desired substitution pattern with high regiochemical fidelity, avoiding the competing ring-chlorination observed with less optimized substrates [2].

High-Integrity Building Block for Research

The guaranteed minimum purity of 95% makes this compound suitable for reaction development and mechanistic studies where impurities could confound kinetic analyses or lead to misleading conclusions. The defined trichloromethoxy handle can be exploited in chemoselective transformations, serving as a stable placeholder that can be orthogonally manipulated relative to the nitro and chloro substituents.

Application
Selection Property
Validation Focus
OCF3-containing drug candidate synthesis
Efficient -OCCl3→-OCF3 precursor
Catalytic Cl/F exchange efficiency, product purity
Agrochemical intermediate development
Regiochemical fidelity, suppressed ring chlorination
Substrate scope under photochlorination, yield consistency
Reaction methodology & mechanistic studies
Defined purity specification, chemoselective -OCCl3 handle
Purity-dependent kinetic reproducibility, orthogonal reactivity
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